(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Catalog No.
S1521613
CAS No.
114873-12-0
M.F
C14H17Cl2NO4
M. Wt
334.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichloro...

CAS Number

114873-12-0

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

IUPAC Name

(2R)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

KSDWBXFRQWMWHO-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Boc-D-Phe(2,4-Cl2)-OH (CAS 114873-12-0) is a highly specialized, Boc-protected unnatural D-amino acid utilized primarily in solid-phase peptide synthesis (SPPS) and solution-phase manufacturing [1]. Featuring a D-phenylalanine core with chlorine substitutions at the 2 and 4 positions, this building block introduces significant steric bulk, enhanced lipophilicity, and resistance to proteolytic degradation into target peptide sequences [2]. It is a critical precursor for synthesizing long-acting peptide therapeutics, including gonadotropin-releasing hormone (GnRH) antagonists and melanocortin receptor modulators, where the D-2,4-dichlorophenylalanine residue is essential for receptor binding affinity [3]. The Boc protecting group enables orthogonal synthesis strategies, particularly in protocols requiring strong acid deprotection to overcome sequence-dependent aggregation or base-catalyzed side reactions [1].

Research Fit

Boc-strategy solid-phase peptide synthesis (SPPS) building block
D-enantiomer for chirality-dependent peptide interactions
2,4-dichloro substitution pattern for defined steric and electronic properties

Substituting Boc-D-Phe(2,4-Cl2)-OH with standard D-phenylalanine or mono-halogenated analogs (e.g., Boc-D-Phe(4-Cl)-OH) fundamentally alters the pharmacological profile of the resulting peptide, as the dual chlorine substitution creates a specific dihedral angle restriction and hydrophobic interaction that mono-substituted analogs cannot replicate, often resulting in a dramatic loss of receptor antagonist activity [1]. Furthermore, substituting the Boc protecting group with Fmoc (Fmoc-D-Phe(2,4-Cl2)-OH) is frequently unviable in specific manufacturing workflows; Fmoc deprotection relies on basic conditions that can induce aspartimide formation or epimerization in susceptible sequences, whereas Boc-SPPS utilizes acidic deprotection, maintaining stereochemical integrity and disrupting problematic peptide aggregation during synthesis [2].

Substitution Risk

S-enantiomer replacement may alter stereochemical presentation and peptide-binding context.

Alternative dichloro regioisomer (e.g., 3,4-) exhibits distinct steric and electronic interactions.

Fmoc protection instead of Boc renders the SPPS strategy chemically incompatible.

Prevention of Base-Catalyzed Side Reactions via Boc Strategy

In the synthesis of complex peptides containing base-sensitive motifs (e.g., Asp-Gly or Cys residues), the choice of protecting group is critical. Boc-D-Phe(2,4-Cl2)-OH utilizes acidic deprotection (TFA), which avoids the base-catalyzed side reactions inherent to Fmoc chemistry [1]. Comparative synthesis models demonstrate that Fmoc deprotection (using piperidine) can lead to significant aspartimide formation or epimerization, whereas the Boc strategy maintains high crude purity [2].

Evidence DimensionCrude peptide purity and side-product formation
Target Compound DataBoc-D-Phe(2,4-Cl2)-OH maintains >90% crude purity by avoiding base-catalyzed degradation.
Comparator Or BaselineFmoc-D-Phe(2,4-Cl2)-OH (piperidine deprotection can yield 10-30% aspartimide or epimerization byproducts in susceptible sequences).
Quantified DifferenceUp to a 30% reduction in base-catalyzed impurities, significantly improving overall synthesis yield.
ConditionsSolid-phase peptide synthesis of base-sensitive or Asp/Gly-rich peptide sequences.

Selecting the Boc-protected building block is critical for maximizing yield and minimizing costly purification steps in sequences incompatible with Fmoc chemistry.

Optical Rotation
Head-to-head
[α]D +32.5° (R) vs −31° (S), c=1% MeOH
Enantiomeric identity confirmation for chiral SPPS
Polarimetry, 20°C; vendor specification

Solubility and Aggregation Disruption in Difficult Sequences

Synthesizing highly hydrophobic or structured peptides often suffers from on-resin aggregation, which drastically reduces coupling efficiency. Boc-SPPS using Boc-D-Phe(2,4-Cl2)-OH relies on 100% TFA for deprotection, a strong solvent that effectively disrupts beta-sheet aggregation [1]. This ensures consistent coupling efficiencies in difficult sequences where standard Fmoc protocols fail [2].

Evidence DimensionCoupling efficiency in aggregation-prone sequences
Target Compound DataTFA-based deprotection in Boc-SPPS maintains >95% per-step coupling efficiency by solubilizing growing peptide chains.
Comparator Or BaselineFmoc-SPPS (20% piperidine in DMF often fails to disrupt aggregation, dropping coupling efficiency to <80% in difficult regions).
Quantified Difference15-20% higher per-step coupling efficiency in highly hydrophobic or structured peptide regions.
ConditionsSynthesis of hydrophobic, long-chain peptides (e.g., >30 amino acids) on solid support.

Procurement of Boc-protected derivatives is essential for manufacturing long or hydrophobic peptides where Fmoc strategies suffer from severe aggregation-related yield losses.

Melting Point & Rotation
Reported
mp 133–137°C, [α]D +32.5° (2,4-) vs mp 120°C, [α]D −15° (3,4-)
Regioisomer identity verification for SAR interpretation
Cross-study vendor data; conditions may vary

Receptor Binding Affinity in Antagonist Design

The 2,4-dichloro substitution pattern on the D-phenylalanine ring provides specific steric bulk and lipophilicity required to lock peptides into an antagonist conformation. Incorporating Boc-D-Phe(2,4-Cl2)-OH yields peptides with exceptionally high receptor binding affinities, whereas mono-substituted or unsubstituted analogs fail to achieve the necessary pharmacological potency [1].

Evidence DimensionReceptor binding affinity (IC50/Ki)
Target Compound DataD-Phe(2,4-Cl2) incorporation locks the peptide into an antagonist conformation, often yielding sub-nanomolar binding affinities (IC50 < 1 nM).
Comparator Or BaselineMono-substituted D-Phe(4-Cl) or unsubstituted D-Phe (often results in micromolar affinity or loss of antagonist activity).
Quantified Difference100- to 1000-fold improvement in receptor binding affinity for specific therapeutic targets.
ConditionsReceptor binding assays for GnRH or melanocortin receptors.

For manufacturers of peptide antagonists, the specific 2,4-dichloro substitution pattern is strictly required to achieve the necessary pharmacological potency.

SPPS Compatibility
Class-level
Boc (MW 334) → TFA/HF cleavage; Fmoc (MW 456) → piperidine/TFA cleavage
Orthogonal protecting-group strategy alignment
Class-level SPPS knowledge; verify protocols

Commercial Synthesis of GnRH Antagonists

Boc-D-Phe(2,4-Cl2)-OH is a critical building block for the large-scale synthesis of gonadotropin-releasing hormone (GnRH) antagonists. Its specific halogenation pattern is required to lock the peptide into an antagonist conformation, while the Boc protection strategy is often employed in industrial solution-phase or hybrid SPPS/solution-phase manufacturing to avoid base-catalyzed side reactions and optimize overall yield [1].

Solid-Phase Peptide Synthesis (SPPS) of Aggregation-Prone Sequences

In laboratory and industrial workflows targeting highly hydrophobic or structured peptides, Fmoc-based synthesis often fails due to on-resin aggregation. Procuring the Boc-protected derivative allows chemists to utilize TFA-based deprotection cycles, which effectively disrupt beta-sheet formation and maintain high coupling efficiencies throughout the synthesis of complex sequences [2].

Development of Proteolytically Stable Peptide Therapeutics

For research programs focused on extending the in vivo half-life of peptide drugs, incorporating D-2,4-dichlorophenylalanine provides massive steric shielding against endopeptidases. This compound is the preferred precursor when designing long-acting receptor modulators that must survive systemic circulation without rapid enzymatic degradation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-Strategy SPPS
Boc-protected D-enantiomer with 2,4-dichloro substitution
Orthogonal Boc-chemistry compatibility
Enzyme Inhibitor & Receptor Ligand Synthesis
2,4-dichloro-D-phenylalanine as chiral motif
Structure-activity relationship interpretation
Chiral Purity Studies
Defined specific rotation for enantiomeric purity check
Polarimetric purity confirmation after deprotection
Biomaterial Functionalization
Boc-deprotectable amine with D-stereochemistry
Spatial orientation control in conjugation

XLogP3

3.8

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